四-Boc-精胺-5-羧酸

描述

Synthesis Analysis

The synthesis of compounds related to tetra-Boc-spermine-5-carboxylic acid often involves multistep chemical reactions. For instance, ethyl 5-carbonylglycinates, which share some synthetic pathways with tetra-Boc-spermine-5-carboxylic acid, were synthesized through condensation of 4-(Boc-amino)-1,2,3-triazole-5-carboxylic acids with ethyl glycinate hydrochloride, followed by intramolecular cyclization (Syrota et al., 2019). Such methodologies highlight the complex nature of synthesizing tetra-Boc-spermine-5-carboxylic acid and related compounds.

Molecular Structure Analysis

Analyzing the molecular structure of compounds similar to tetra-Boc-spermine-5-carboxylic acid reveals insights into their conformation and potential biological activity. For example, the molecular structure of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid was studied to understand its role in peptidomimetics, showing different conformations based on NMR spectroscopy (Guitot et al., 2009). Such studies are crucial for understanding how tetra-Boc-spermine-5-carboxylic acid might interact at the molecular level.

Chemical Reactions and Properties

The chemical reactions and properties of tetra-Boc-spermine-5-carboxylic acid and related molecules often involve complex interactions. For instance, the preparation of 5-amino-1,2,3-triazole-4-carboxylates highlights the chemistry of triazole amino acids, which are used in the synthesis of peptidomimetics and biologically active compounds (Ferrini et al., 2015). Understanding these reactions is essential for manipulating the chemical properties of tetra-Boc-spermine-5-carboxylic acid for specific applications.

Physical Properties Analysis

The physical properties of compounds like tetra-Boc-spermine-5-carboxylic acid are influenced by their molecular structure. For example, the synthesis and characterization of chiral urethane N-alkoxycarbonyl tetramic acids from urethane N-carboxyanhydrides (UNCAs) demonstrate the importance of molecular configuration on the physical properties of these compounds (Fehrentz et al., 1994). Such analyses provide crucial information for the development and application of tetra-Boc-spermine-5-carboxylic acid in various fields.

Chemical Properties Analysis

The chemical properties of tetra-Boc-spermine-5-carboxylic acid are central to its utility in research and industry. The study on the synthesis of N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] illustrates the chemical versatility of Boc-protected compounds, which are essential for developing novel synthetic routes and understanding the reactivity of such molecules (Wang Qian-y, 2015).

科学研究应用

复杂化合物的合成: Bunin 等人(2004 年)在“组合化学杂志”中的一项研究展示了使用 BOC 保护的四氢异喹啉羧酸进行 1-取代四氢异喹啉衍生物的固相合成,为制备具有四氢异喹啉环的复杂化合物提供了一种经济有效的方法 (Bunin et al., 2004).

药物化学和合成方法: Herr(2002 年)在“生物有机与药物化学”中讨论了使用 5-取代-1H-四唑作为代谢稳定的异构体,替代 SAR 驱动的药物化学类似物合成中的羧酸。有各种合成方法可用于它们的制备 (Herr, 2002).

药物递送应用: Geall、Al-Hadithi 和 Blagbrough(2002 年)在“生物偶联化学”中发现,新型胆汁酸多胺酰胺能有效浓缩小牛胸腺 DNA。这表明在基因治疗中开发新的抗癌药物和基因递送具有潜力 (Geall, Al-Hadithi, & Blagbrough, 2002).

肽模拟物: Guitot 等人(2009 年)在“有机化学杂志”中展示了 (S)-和 (R)-N-Boc-5-氧代-哌嗪-2-羧酸的合成,可用于具有多种构象性质的肽模拟物中 (Guitot et al., 2009).

作用机制

Target of Action

Tetra-Boc-spermine-5-carboxylic acid is a synthetic derivative of spermine , a polyamine found in many organisms Considering its parent compound, spermine, it is likely to interact with dna, rna, and proteins due to its positively charged cationic nature .

Mode of Action

It is known to be used in nucleic acid transfer reactions . This suggests that it may interact with nucleic acids, possibly facilitating their transport or altering their structure.

Biochemical Pathways

Given its use in nucleic acid transfer reactions , it may play a role in processes involving DNA and RNA, such as transcription and translation.

Pharmacokinetics

Its storage temperature is recommended to be between 2°c - 8°c , suggesting that it may be sensitive to temperature changes which could affect its stability and bioavailability.

Result of Action

It is used in the synthesis of degradable multivalent cationic lipids with disulfide-bond spacers for gene delivery , suggesting it may have applications in gene therapy.

Action Environment

Its storage temperature is recommended to be between 2°c - 8°c , indicating that temperature could be a significant environmental factor affecting its stability.

属性

IUPAC Name |

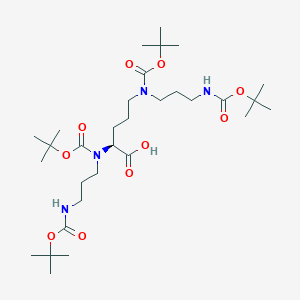

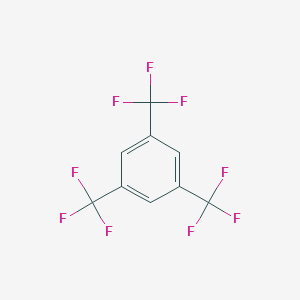

(2S)-2,5-bis[(2-methylpropan-2-yl)oxycarbonyl-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]amino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H58N4O10/c1-28(2,3)42-24(38)32-17-14-20-34(26(40)44-30(7,8)9)19-13-16-22(23(36)37)35(27(41)45-31(10,11)12)21-15-18-33-25(39)43-29(4,5)6/h22H,13-21H2,1-12H3,(H,32,38)(H,33,39)(H,36,37)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSPKBBVFWXCYJN-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCN(CCCC(C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCN(CCC[C@@H](C(=O)O)N(CCCNC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H58N4O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373188 | |

| Record name | tetra-Boc-spermine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

646.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tetra-Boc-spermine-5-carboxylic acid | |

CAS RN |

119798-08-2 | |

| Record name | tetra-Boc-spermine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373188 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6R)-6-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B44846.png)